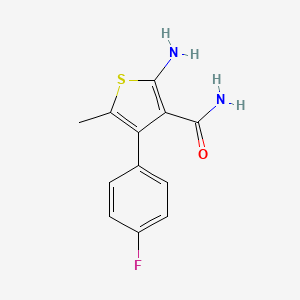
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide” is a part of a novel series of benzamide derivatives that were designed and synthesized from the pyridazinone scaffold .
Synthesis Analysis
The synthesis of similar compounds often involves a variety of techniques. For instance, the synthesis of a compound with a similar structure was characterized by elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction . Another method involved the use of microwave-assisted synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction . This allows for the determination of the 3D structure of the compound. The structure is often further analyzed using techniques such as Hirshfeld surface analysis and density functional theory (DFT) calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of a similar compound, “Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate”, include a molecular weight of 265.31 g/mol, a topological polar surface area of 80.6 Ų, and several other properties .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
One significant application of related compounds is in kinase inhibition. For instance, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are potent and selective Met kinase inhibitors. These compounds, like BMS-777607, have shown promise in tumor stasis in gastric carcinoma models and have progressed to clinical trials (Schroeder et al., 2009).
Synthesis and Photophysical Properties
Research has also focused on the synthesis and photophysical properties of related compounds. For example, the microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls derivatives demonstrated luminescence in the blue region with large Stokes shift, indicating potential applications in the field of materials science and optics (Novanna, Kannadasan, & Shanmugam, 2020).
Antitumor Activity
Additionally, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been synthesized and shown to inhibit the proliferation of some cancer cell lines, suggesting potential applications in cancer research (Hao et al., 2017).
Antipathogenic Activity
The synthesis of thiourea derivatives and their testing against bacterial cells indicate significant anti-pathogenic activity, especially against strains known for their ability to grow in biofilms (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Docking and NLO Properties
Research on synthesized compounds like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide revealed their non-linear optical (NLO) properties and potential anticancer activity through molecular docking analyses (Jayarajan et al., 2019).
Synthesis of Thiazoles
An efficient route for synthesizing thiazoles via chemoselective thionation-cyclization of functionalized enamides was reported, indicating potential applications in chemical synthesis (Kumar, Parameshwarappa, & Ila, 2013).
Radiosensitizers and Cytotoxins
The synthesis of nitrothiophene-5-carboxamides and their evaluation as radiosensitizers and bioreductively activated cytotoxins offer potential applications in radiology and cancer therapy (Threadgill et al., 1991).
Antimicrobial Evaluation
New thiophene-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial properties, indicating potential use in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Safety and Hazards
Safety data sheets provide information on the potential hazards of similar compounds. For instance, “Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-6-9(7-2-4-8(13)5-3-7)10(11(14)16)12(15)17-6/h2-5H,15H2,1H3,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGFOISNKXDMOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
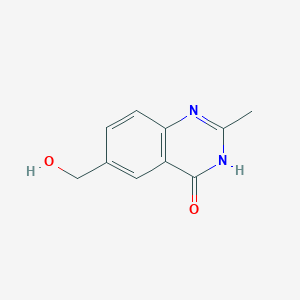
![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)

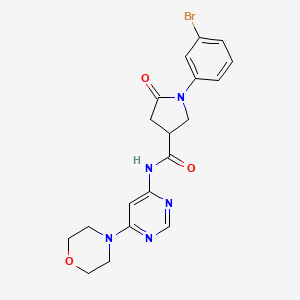
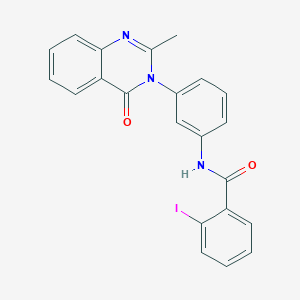
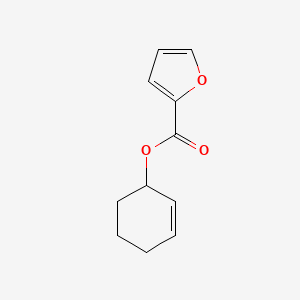
![N-(2-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2373434.png)
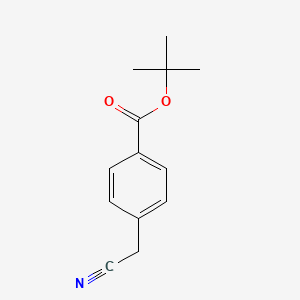
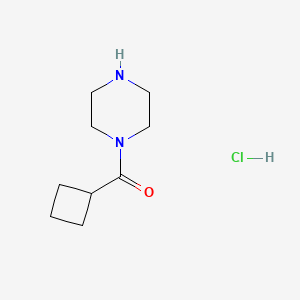
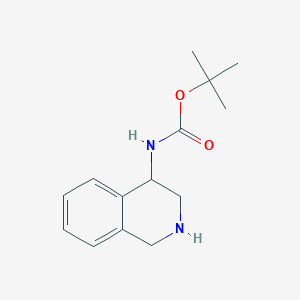
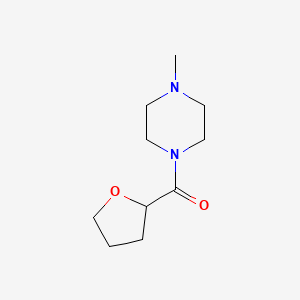
![(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2373445.png)


